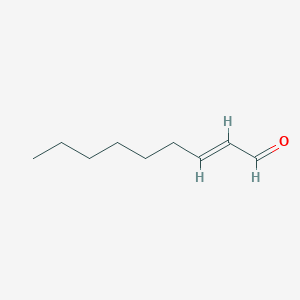

2-Nonenal

Description

Properties

IUPAC Name |

(E)-non-2-enal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O/c1-2-3-4-5-6-7-8-9-10/h7-9H,2-6H2,1H3/b8-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSAIUMLZVGUGKX-BQYQJAHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC=CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC/C=C/C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0047086 | |

| Record name | (E)-2-Nonenal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0047086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; [Merck Index] Colorless liquid; [Alfa Aesar MSDS], White to slightly yellow liquid; Powerful, penetrating fatty, violet aroma | |

| Record name | 2-Nonenal, (E)- | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18099 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-Nonenal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1361/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Soluble in most fixed oils; Insoluble in water, Soluble (in ethanol) | |

| Record name | 2-Nonenal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1361/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.855-0.865 | |

| Record name | 2-Nonenal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1361/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

18829-56-6, 2463-53-8 | |

| Record name | (E)-2-Nonenal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18829-56-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Nonenal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002463538 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Nonenal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018829566 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Nonenal, (2E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Nonenal | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (E)-2-Nonenal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0047086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Non-2-enal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.784 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (E)-non-2-enal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.720 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-NONENAL, (2E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8VEO649985 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Emergence of a Biomarker: A Technical Guide to the Discovery of 2-Nonenal in Human Body Odor

This guide provides an in-depth technical exploration into the history and scientific underpinnings of 2-nonenal's discovery as a key component of human body odor, particularly its association with aging. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the analytical methods, biochemical pathways, and seminal research that established this compound as a significant biomarker.

Introduction: The Olfactory Landscape of Aging

The characteristic change in body odor associated with aging has long been anecdotally observed. However, the scientific identification of the specific volatile organic compounds (VOCs) responsible for this distinct scent profile remained elusive for many years. The ability to pinpoint such compounds holds significant implications for not only personal care and cosmetic industries but also for the potential development of non-invasive biomarkers for age-related physiological changes. This guide focuses on the pivotal discovery of this compound, an unsaturated aldehyde, and its establishment as a key contributor to the "aging odor."

The Seminal Discovery: Haze et al. (2001)

The foundational research that brought this compound to the forefront of body odor research was conducted by Shinichiro Haze and his colleagues at the Shiseido Co., Ltd. Product Development Center in Yokohama, Japan. Their 2001 paper published in the Journal of Investigative Dermatology marked a turning point in our understanding of age-related changes in body odor.[1][2][3]

Experimental Design and Rationale

The study was designed to investigate the differences in body odor components between various age groups. The researchers collected body odor samples from subjects ranging in age from 26 to 75.[1][4] The choice of sample collection method was critical for capturing a representative profile of the VOCs present on the skin. The researchers opted to have subjects wear specially prepared shirts for three consecutive nights to allow for the accumulation of odorants.[3] This method offered a non-invasive way to collect a concentrated sample of body odor over an extended period.

Analytical Methodology: Unmasking the Molecules

The core of the discovery lay in the sophisticated analytical techniques employed. The researchers utilized headspace gas chromatography/mass spectrometry (GC/MS) to separate and identify the volatile compounds collected on the shirts.[1][4] This powerful combination allows for the separation of complex mixtures of VOCs (gas chromatography) and their subsequent identification based on their unique mass-to-charge ratio (mass spectrometry).

Key Findings: The Emergence of this compound

The analysis of the GC/MS data revealed a striking difference between the odor profiles of younger and older subjects. A particular unsaturated aldehyde, This compound , was consistently detected in the body odor of subjects aged 40 and older, while it was absent in the samples from younger individuals.[1][4][5] This age-dependent presence of this compound was a groundbreaking finding.

The characteristic odor of this compound was described as an "unpleasant greasy and grassy odor," which aligned with the anecdotal descriptions of the "aging odor."[1][4][5]

Quantitative Data Summary

| Age Group | Detection of this compound |

| 26-39 years | Not Detected |

| 40 years and older | Detected |

| Table 1: Summary of this compound Detection by Age Group from Haze et al. (2001).[1][4] |

The Biochemical Pathway: Unraveling the Origin of this compound

Having identified this compound, the next crucial step was to understand its biochemical origin. The researchers hypothesized that it was a byproduct of the degradation of lipids present on the skin.

The Role of Omega-7 Unsaturated Fatty Acids

Further analysis of skin surface lipids from the same subjects revealed a positive correlation between the amount of this compound in body odor and the levels of omega-7 unsaturated fatty acids and lipid peroxides .[1][4] This finding strongly suggested that this compound was formed through the oxidative degradation of these specific fatty acids.[1][5] Palmitoleic acid is a key omega-7 unsaturated fatty acid found in human skin.[6]

The proposed mechanism involves the peroxidation of omega-7 unsaturated fatty acids, a process that is more prevalent with age due to changes in metabolism and an increase in oxidative stress.[4][7]

In Vitro Confirmation

To validate their hypothesis, the researchers conducted in vitro experiments. They demonstrated that this compound was generated when omega-7 unsaturated fatty acids were intentionally degraded through an oxidative process initiated by lipid peroxides.[1][4] This experimental evidence provided a solid foundation for the proposed biochemical pathway.

Experimental Protocols

Protocol for Body Odor Sample Collection

-

Subject Selection: Recruit a cohort of subjects across a desired age range.

-

Sample Garment: Provide subjects with pre-cleaned, 100% cotton shirts.

-

Wearing Period: Instruct subjects to wear the shirt for three consecutive nights.

-

Collection: After the wearing period, carefully collect the shirts, focusing on the areas with the highest sweat gland density (e.g., back, chest).

-

Storage: Store the collected shirt samples in airtight, inert bags at a low temperature (e.g., -20°C) to prevent the degradation of volatile compounds prior to analysis.

Protocol for Headspace GC/MS Analysis of this compound

-

Sample Preparation: Cut a standardized section from the collected shirt (e.g., from the back).

-

Headspace Sampling: Place the fabric sample into a headspace vial. Seal the vial and incubate at a specific temperature (e.g., 80°C) for a set time to allow volatile compounds to partition into the headspace.

-

GC Injection: Using a gas-tight syringe, withdraw a sample of the headspace gas and inject it into the gas chromatograph.

-

Gas Chromatography: Separate the volatile compounds on a suitable capillary column (e.g., a non-polar or mid-polar column). The temperature program of the GC oven is critical for achieving good separation.

-

Mass Spectrometry: As the separated compounds elute from the GC column, they are ionized and fragmented in the mass spectrometer.

-

Data Analysis: Identify this compound by comparing its mass spectrum and retention time to that of an authentic standard. Quantify the amount of this compound using appropriate calibration methods.

Visualizations

Biochemical Pathway of this compound Formation

Caption: Biochemical pathway of this compound formation on the skin.

Experimental Workflow for this compound Discovery

Caption: Experimental workflow for the discovery of this compound.

Conclusion and Future Directions

The discovery of this compound by Haze and his team was a landmark achievement in the field of human body odor research. It provided a concrete molecular basis for the long-observed phenomenon of age-related changes in scent. This foundational work has paved the way for further research into the mechanisms of skin aging, the development of targeted personal care products, and the potential use of this compound as a non-invasive biomarker. Future research may focus on the precise enzymatic pathways involved in this compound formation, its potential physiological roles beyond odor, and the development of real-time monitoring technologies.

References

-

Haze, S., Gozu, Y., Nakamura, S., Kohno, Y., Sawano, K., Ohta, H., & Yamazaki, K. (2001). This compound newly found in human body odor tends to increase with aging. Journal of Investigative Dermatology, 116(4), 520-524. [Link]

-

Caring Hearts Premier Home Care. (2024, January 8). Nonenal Odor: What It Is and How To Prevent It. [Link]

-

UCLA Health. (2023, October 26). Dusty smells triggered by 2-nonenol compound. [Link]

-

Haze, S., Gozu, Y., Nakamura, S., Kohno, Y., Sawano, K., Ohta, H., & Yamazaki, K. (2001). This compound Newly Found in Human Body Odor Tends to Increase with Aging. ResearchGate. [Link]

-

Wu, I. (2024, April 4). The mysterious scent of time: this compound, the scent of the elderly. Iconic Elements by dr. Wu. [Link]

-

Kawai, Y., Takeda, Y., Terao, J., & Tsuchida, K. (2010). Lipid Peroxidation Generates Body Odor Component trans-2-Nonenal Covalently Bound to Protein in Vivo. Journal of Biological Chemistry, 285(13), 9477–9485. [Link]

-

Saito, K., Tokorodani, Y., Sakamoto, C., & Tanaka, H. (2021). Measurement of this compound and diacetyl emanating from human skin surface employing passive flux sampler − GCMS system. ResearchGate. [Link]

-

Haze, S., Gozu, Y., Nakamura, S., Kohno, Y., Sawano, K., Ohta, H., & Yamazaki, K. (2001). This compound newly found in human body odor tends to increase with aging. Semantic Scholar. [Link]

-

Taylor & Francis Online. (n.d.). This compound – Knowledge and References. [Link]

-

Saito, K., Tokorodani, Y., Sakamoto, C., & Tanaka, H. (2022). Comparison of this compound contents in body odor samples collected from... ResearchGate. [Link]

-

Kim, H. J., Lee, J. H., Kim, J. H., Kim, J. Y., & Lee, S. K. (2022). Eggplant Phenolamides: this compound Scavenging and Skin Protection Against Aging Odor. Molecules, 27(11), 3537. [Link]

-

IFLScience. (2023, October 31). The Science Behind The 'Elderly Scent' And Why It Doesn't Affect Everyone. [Link]

-

chemeurope.com. (n.d.). This compound. [Link]

-

Mitsubayashi, K., Minami, K., & Nishina, K. (2023). Gas-Phase Biosensors (Bio-Sniffers) for Measurement of this compound, the Causative Volatile Molecule of Human Aging-Related Body Odor. Biosensors, 13(7), 698. [Link]

-

Haze, S., & Yamazaki, K. (2007). Development of Care-Products to Prevent Aged Body Odor. ResearchGate. [Link]

Sources

- 1. This compound newly found in human body odor tends to increase with aging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [PDF] this compound newly found in human body odor tends to increase with aging. | Semantic Scholar [semanticscholar.org]

- 3. iflscience.com [iflscience.com]

- 4. researchgate.net [researchgate.net]

- 5. The mysterious scent of time: this compound, the scent of the elderly - Iconic Elements by dr. Wu [iconic-elements.com]

- 6. uclahealth.org [uclahealth.org]

- 7. taylorandfrancis.com [taylorandfrancis.com]

A Technical Guide to the Biochemical Pathway of 2-Nonenal Formation from Omega-7 Fatty Acids

Abstract

2-Nonenal is an unsaturated aldehyde strongly associated with the characteristic changes in body odor during aging.[1][2] Its formation is a direct consequence of the oxidative degradation of omega-7 monounsaturated fatty acids, which are prevalent in skin surface lipids.[3][4] This in-depth technical guide provides a comprehensive overview of the biochemical pathway leading to this compound formation, grounded in the principles of lipid peroxidation. It is designed for researchers, scientists, and drug development professionals, offering not only the core mechanisms but also detailed, field-proven experimental protocols for investigating this pathway. We will explore the causality behind experimental choices, ensuring a self-validating system of protocols, and provide a robust framework for accurate and reproducible research in this area.

Introduction: The Significance of this compound

This compound is a volatile aldehyde recognized for its distinct greasy and grassy odor.[1] Its significance in biochemical research stems from its identification as a key molecule in the age-related alteration of human body odor, a phenomenon first detailed in subjects aged 40 and older.[2] The production of this compound is not linked to hygiene but is an intrinsic biochemical process. It arises from the non-enzymatic oxidative breakdown of omega-7 fatty acids, a process that intensifies with age due to a natural slowdown in metabolic processes and a corresponding increase in reactive oxygen species (ROS) and lipid peroxides on the skin.[1] Understanding the formation pathway of this compound is crucial for research into aging, oxidative stress, and the development of targeted dermatological and deodorizing products.

The Precursors: Omega-7 Monounsaturated Fatty Acids

The journey to this compound begins with its precursors, the omega-7 monounsaturated fatty acids. These are fatty acids where the first double bond is located seven carbons from the methyl end of the molecule.[5] The most relevant precursor in the context of this compound formation is Palmitoleic Acid (16:1, n-7) .

-

Palmitoleic Acid: This is a 16-carbon monounsaturated fatty acid that is a common component of human adipose tissue and is found in high concentrations in the liver and on the skin surface.[4] Its concentration in skin surface lipids has been observed to increase with age, creating a larger substrate pool for oxidation and subsequent this compound generation.[1]

While the human body can synthesize palmitoleic acid from palmitic acid via the enzyme delta-9 desaturase, its accumulation on the skin surface makes it particularly vulnerable to oxidative attack.[4][6]

The Core Mechanism: Lipid Peroxidation of Omega-7 Fatty Acids

The formation of this compound is a classic example of lipid peroxidation, a free-radical chain reaction that degrades lipids containing carbon-carbon double bonds.[7] The process occurs in three main stages: initiation, propagation, and termination. The key outcome is the oxidative cleavage of the fatty acid chain.

Initiation: The First Attack

The process is initiated when a reactive oxygen species (ROS), such as a hydroxyl radical (•OH), abstracts a hydrogen atom from an allylic carbon (a carbon adjacent to a double bond) on the palmitoleic acid chain. This is the point of greatest vulnerability. This abstraction forms a lipid radical (L•).

Propagation: The Chain Reaction

The lipid radical (L•) is unstable and reacts rapidly with molecular oxygen (O₂) to form a lipid peroxyl radical (LOO•). This radical can then abstract a hydrogen atom from a neighboring fatty acid molecule, creating a new lipid radical (L•) and a lipid hydroperoxide (LOOH).[7] This step is self-propagating, creating a cascade of lipid oxidation.

Decomposition: Cleavage to this compound

The lipid hydroperoxides (LOOH) formed during propagation are unstable and can decompose, especially in the presence of transition metals like iron or copper.[8] This decomposition leads to the cleavage of the carbon-carbon bonds, yielding a variety of smaller molecules, including aldehydes.[7]

Specifically for palmitoleic acid, the formation of a hydroperoxide at the C-10 position, followed by cleavage of the C-9/C-10 bond, results in the formation of the nine-carbon aldehyde, This compound .

Biochemical Pathway Visualization

The following diagram illustrates the oxidative pathway from palmitoleic acid to this compound.

Caption: Oxidative pathway of this compound formation.

Methodologies for Studying this compound Formation

Investigating the formation of this compound requires robust methodologies that can accurately measure lipid peroxidation and quantify the resulting aldehydes. The protocols described below are designed to be self-validating by including critical controls and steps to prevent analytical artifacts.

Experimental Workflow Overview

The general workflow for analyzing this compound from biological samples involves several key stages, from sample preparation to final detection.

Caption: General experimental workflow for this compound analysis.

Protocol 1: Sample Preparation with Artifact Prevention

Causality: The most critical error in lipid peroxidation studies is the induction of oxidation during sample preparation (ex vivo oxidation). The use of an antioxidant like Butylated Hydroxytoluene (BHT) is mandatory to chelate free radicals and prevent artificial inflation of results.[9][10]

Methodology:

-

Buffer Preparation: Prepare a potassium phosphate buffer (pH 7.4) containing 1 mM EDTA to chelate transition metals. Chill on ice.

-

Antioxidant Addition: Just before use, prepare a 0.5 M BHT stock solution in acetonitrile. Add 10 µL of this stock per 1 mL of homogenization buffer for a final concentration of 5 mM BHT.[10]

-

Homogenization:

-

For tissues , weigh the sample, add 5-10 volumes of ice-cold buffer with BHT, and homogenize using a glass-Teflon potter or sonicator. Keep the sample on ice at all times.

-

For cultured cells , wash cells several times to remove serum components, then resuspend in buffer with BHT and lyse by sonication or freeze-thaw cycles.[9]

-

-

Clarification: Centrifuge the homogenate at 3,000-10,000 x g for 15 minutes at 4°C to pellet large debris.[9]

-

Storage: Use the supernatant immediately for analysis or aliquot and flash-freeze at -80°C. Avoid repeated freeze-thaw cycles.[10]

Protocol 2: General Lipid Peroxidation Assessment (TBARS Assay)

Causality: The Thiobarbituric Acid Reactive Substances (TBARS) assay is a widely used method for estimating lipid peroxidation. It primarily measures malondialdehyde (MDA), another secondary product of lipid oxidation.[7] While simple, it is prone to interference and should be considered a general indicator rather than a specific measure of this compound. One molecule of MDA reacts with two molecules of thiobarbituric acid (TBA) in an acidic, high-temperature environment to produce a pink chromophore.[11]

Methodology:

-

Reagent Preparation:

-

TBA Reagent: Prepare a 0.375% (w/v) thiobarbituric acid solution in 0.25 M HCl.

-

TCA Reagent: 15% (w/v) Trichloroacetic acid.

-

-

Reaction:

-

To 200 µL of sample homogenate, add 200 µL of 8.1% SDS, 1.5 mL of 20% acetic acid (pH 3.5), and 1.5 mL of 0.8% TBA.

-

Bring the final volume to 4.0 mL with distilled water.

-

-

Incubation: Heat the mixture in a water bath at 95°C for 60 minutes.

-

Cooling & Extraction: Cool the tubes on ice, and add 1.0 mL of water and 5.0 mL of an n-butanol/pyridine mixture (15:1, v/v).

-

Centrifugation: Vortex vigorously and centrifuge at 4,000 rpm for 10 minutes.

-

Measurement: Aspirate the upper organic layer and measure its absorbance at 532 nm using a spectrophotometer.[11]

-

Quantification: Compare the absorbance to a standard curve prepared with malondialdehyde.

Protocol 3: Specific Quantification of this compound by HPLC

Causality: For specific and accurate quantification, chromatographic methods are required. Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for analyzing volatile this compound from headspace or skin gases.[1][2] For liquid samples like tissue extracts, High-Performance Liquid Chromatography (HPLC) is superior. Since this compound lacks a strong native chromophore, derivatization with a fluorescent tag is necessary for sensitive detection.[12]

Methodology:

-

Lipid Extraction:

-

To 1 mL of sample homogenate, add 3.75 mL of a chloroform/methanol mixture (1:2, v/v).

-

Vortex, then add 1.25 mL of chloroform and vortex again.

-

Add 1.25 mL of water, vortex, and centrifuge to separate the phases.

-

Carefully collect the lower (chloroform) phase containing the lipids. Dry it under a stream of nitrogen.

-

-

Derivatization:

-

Reconstitute the dried lipid extract in a suitable solvent (e.g., ethanol).

-

Add a derivatizing agent such as 1,3-cyclohexanedione with ammonium acetate, which reacts with aldehydes to form a highly fluorescent product.

-

Incubate the reaction at 60°C for 1 hour.

-

-

HPLC Analysis:

-

Column: Use a C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[13]

-

Mobile Phase: A gradient of acetonitrile and water is typically used for separation.[13]

-

Detection: Use a fluorescence detector set to the appropriate excitation and emission wavelengths for the chosen derivative (e.g., excitation ~350 nm, emission ~525 nm for some derivatives).[12]

-

Injection: Inject 20 µL of the derivatized sample.

-

-

Quantification: Create a standard curve by derivatizing known concentrations of authentic this compound standard in the same manner as the samples. Calculate the concentration in the samples by interpolating their peak areas from the standard curve.

Data Presentation & Method Comparison

Choosing the correct analytical method is paramount for achieving reliable results. The table below summarizes the primary techniques used in this compound research.

| Method | Principle | Primary Application | Advantages | Limitations | Reference |

| TBARS Assay | Colorimetric detection of MDA, a proxy for lipid peroxidation. | General screening of oxidative stress in tissue/cell homogenates. | Simple, inexpensive, high-throughput. | Low specificity; reacts with other aldehydes and biomolecules. | [11][14] |

| GC-MS | Separation of volatile compounds by gas chromatography and identification by mass spectrometry. | Analysis of this compound in body odor (headspace analysis). | High sensitivity and specificity for volatile compounds; structural confirmation. | Requires specialized equipment; not suitable for non-volatile samples. | [1][2] |

| HPLC-Fluorescence | Separation by liquid chromatography after derivatization with a fluorescent tag. | Quantification of this compound in biological fluids and tissue extracts. | High sensitivity and specificity; robust quantification. | Requires derivatization step; less structural information than MS. | [12] |

| LC-MS/MS | Separation by HPLC coupled with tandem mass spectrometry for detection. | Definitive identification and quantification of this compound and its adducts in complex matrices. | Highest specificity and sensitivity; structural elucidation. | High cost; complex instrumentation and method development. | [15] |

Conclusion and Future Directions

The formation of this compound via the oxidative degradation of omega-7 fatty acids is a well-defined biochemical pathway central to the study of aging and oxidative stress. This guide has detailed the core mechanism of lipid peroxidation and provided robust, validated protocols for its investigation. The causality-driven approach to methodology, particularly in preventing ex vivo oxidation and choosing appropriate analytical tools, is essential for generating trustworthy and reproducible data.

Future research should focus on:

-

Enzymatic Contributions: While largely a non-enzymatic process, the potential role of specific lipoxygenases (LOX) in modulating this compound formation in different tissues warrants further investigation.[16]

-

Downstream Effects: this compound is a reactive aldehyde capable of forming adducts with proteins and DNA, potentially leading to cellular dysfunction.[8][17] Elucidating the downstream biological consequences of this compound accumulation is a critical next step.

-

Therapeutic and Cosmetic Interventions: A deeper understanding of this pathway can fuel the development of novel antioxidants, topical treatments, and drug candidates aimed at mitigating oxidative skin damage and the associated generation of volatile aldehydes.[18]

By employing the principles and protocols outlined herein, researchers are well-equipped to contribute meaningful and accurate insights into the fascinating biology of this compound.

References

- Title: Lipid peroxidation models | Experimental protocols for reactive oxygen and nitrogen species | Oxford Academic Source: Oxford Academic URL

- Title: Lipid Peroxidation (TBARS)

- Title: The Genesis of 2-Oxononanal: A Technical Guide to its Formation in Lipid Peroxidation - Benchchem Source: Benchchem URL

- Title: The mysterious scent of time: this compound, the scent of the elderly - Iconic Elements by dr.

- Title: this compound Newly Found in Human Body Odor Tends to Increase with Aging - ResearchGate Source: ResearchGate URL

- Title: this compound newly found in human body odor tends to increase with aging - PubMed Source: PubMed URL

- Title: Lipid Peroxidation Generates Body Odor Component trans-2-Nonenal Covalently Bound to Protein in Vivo - NIH Source: NIH URL

- Title: Specific Roles of Lipoxygenases in Development and Responses to Stress in Plants - NIH Source: NIH URL

- Title: Lipid Peroxidation - ResearchGate Source: ResearchGate URL

- Title: this compound newly found in human body odor tends to increase with aging.

- Title: (A) Detection principle of trans-2-nonenal based on the catalytic...

- Title: A method for detection of 4-hydroxy-2-nonenal adducts in proteins - SfRBM Source: SfRBM URL

- Title: Mutagen - Wikipedia Source: Wikipedia URL

- Title: Eggplant Phenolamides: this compound Scavenging and Skin Protection Against Aging Odor Source: MDPI URL

- Title: Lipid Peroxidation Colorimetric Assay Kit - Oxford Biomedical Research Source: Oxford Biomedical Research URL

- Title: Gas-Phase Biosensors (Bio-Sniffers)

- Title: Relevance of a new HPLC assay for 4-hydroxy-2-nonenal in human plasma - ajrms Source: ajrms URL

- Title: Eliminating or Preventing Nonenal (a.k.a. Old Person Smell)

- Title: Analytical Methods for Lipid Oxidation and Antioxidant Capacity in Food Systems - NIH Source: NIH URL

- Title: this compound - Explore the Science & Experts | ideXlab Source: ideXlab URL

- Title: this compound – Knowledge and References - Taylor & Francis Source: Taylor & Francis Online URL

- Title: (PDF) Fact Sheet on Palmitoleic Acid (Omega-7)

- Title: Omega−7 fatty acid - Wikipedia Source: Wikipedia URL

- Title: Oxidative Cleavage of Fatty Acid Derivatives for Monomer Synthesis - MDPI Source: MDPI URL

- Title: Lipid Peroxidation: Production, Metabolism, and Signaling Mechanisms of Malondialdehyde and 4-Hydroxy-2-Nonenal - PubMed Central Source: PubMed Central URL

- Title: Dusty smells triggered by 2-nonenol compound - UCLA Health Source: UCLA Health URL

- Title: Effects of 7-MEGATM 500 on Oxidative Stress, Inflammation, and Skin Regeneration in H2O2-Treated Skin Cells - PMC - NIH Source: NIH URL

- Title: Palmitoleic Acid Molecule - An Omega -7 monounsaturated fatty acid Source: World of Molecules URL

- Title: Lipid oxidation in foods and its implications on proteins - Frontiers Source: Frontiers URL

- Title: Omega-7 Fatty Acids: The Underrated Multifunctional Nutrient - Oreate AI Blog Source: Oreate AI Blog URL

- Title: Omega-7 palmitoleic acid reduces atherosclerosis development in new NIH animal study Source: Nutritional Outlook URL

Sources

- 1. researchgate.net [researchgate.net]

- 2. This compound newly found in human body odor tends to increase with aging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The mysterious scent of time: this compound, the scent of the elderly - Iconic Elements by dr. Wu [iconic-elements.com]

- 4. Palmitoleic Acid Molecule - An Omega -7 monounsaturated fatty acid [worldofmolecules.com]

- 5. Omega−7 fatty acid - Wikipedia [en.wikipedia.org]

- 6. Omega-7 Fatty Acids: The Underrated Multifunctional Nutrient - Oreate AI Blog [oreateai.com]

- 7. Lipid Peroxidation: Production, Metabolism, and Signaling Mechanisms of Malondialdehyde and 4-Hydroxy-2-Nonenal - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Lipid Peroxidation Generates Body Odor Component trans-2-Nonenal Covalently Bound to Protein in Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. oxfordbiomed.com [oxfordbiomed.com]

- 11. Analytical Methods for Lipid Oxidation and Antioxidant Capacity in Food Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ajrms.com [ajrms.com]

- 13. sfrbm.org [sfrbm.org]

- 14. Lipid Peroxidation (TBARS) in Biological Samples | Springer Nature Experiments [experiments.springernature.com]

- 15. This compound - Explore the Science & Experts | ideXlab [idexlab.com]

- 16. Specific Roles of Lipoxygenases in Development and Responses to Stress in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Mutagen - Wikipedia [en.wikipedia.org]

- 18. Eliminating or Preventing Nonenal (a.k.a. Old Person Smell) - Rapamycin Longevity News [rapamycin.news]

The Genesis of 2-Nonenal: A Technical Guide to its Formation via Lipid Peroxidation

For Researchers, Scientists, and Drug Development Professionals

Abstract

trans-2-Nonenal, an unsaturated aldehyde recognized for its characteristic greasy and grassy odor, is a significant biomarker in fields ranging from food science to aging research.[1][2] Its formation is intrinsically linked to the oxidative degradation of polyunsaturated fatty acids (PUFAs), a process known as lipid peroxidation. This guide provides a detailed exploration of the biochemical pathways leading to 2-nonenal synthesis, emphasizing the foundational role of lipid peroxidation. We will dissect both enzymatic and non-enzymatic mechanisms, detail robust experimental protocols for its induction and quantification, and present a framework for interpreting the resulting data. This document serves as a comprehensive resource for professionals investigating the multifaceted roles of lipid-derived aldehydes in biological and chemical systems.

The Foundational Role of Lipid Peroxidation

Lipid peroxidation is a complex, self-propagating chain reaction that leads to the oxidative degradation of lipids.[3][4] This process is the primary source of endogenous this compound. It targets lipids with carbon-carbon double bonds, making polyunsaturated fatty acids (PUFAs) particularly vulnerable substrates.[3][5]

The Substrates: Key Polyunsaturated Fatty Acids (PUFAs)

The synthesis of this compound originates predominantly from the peroxidation of specific omega-6 and omega-7 unsaturated fatty acids.[6][7] Understanding these precursors is critical for contextualizing its formation in various biological and industrial settings.

| Fatty Acid | Chemical Formula | Type | Significance |

| Linoleic Acid | C18:2 (n-6) | Omega-6 | Highly abundant in cell membranes and dietary oils; a primary precursor to this compound and other aldehydes like 4-hydroxynonenal (4-HNE).[2][8] |

| Arachidonic Acid | C20:4 (n-6) | Omega-6 | A key component of phospholipids in the brain and other tissues; its peroxidation also yields a range of bioactive aldehydes.[9] |

| Palmitoleic Acid | C16:1 (n-7) | Omega-7 | Abundant in skin sebum; its oxidative degradation is strongly linked to the age-related increase in this compound production, often referred to as "aging odor".[1][6][7] |

The Mechanism of Lipid Peroxidation: A Three-Act Process

The journey from a stable fatty acid to a reactive aldehyde unfolds in three distinct stages: initiation, propagation, and termination.[3][5][10][11]

-

Initiation: The process begins when a pro-oxidant, typically a reactive oxygen species (ROS) like the hydroxyl radical (•OH), abstracts a reactive hydrogen atom from a methylene bridge (-CH2-) located between two double bonds in a PUFA.[3][4][5] This creates a carbon-centered lipid radical (L•), which is unstable.

-

Propagation: The lipid radical (L•) reacts rapidly with molecular oxygen (O2) to form a lipid peroxyl radical (LOO•).[4][5] This highly reactive species can then abstract a hydrogen atom from a neighboring PUFA, creating a new lipid radical (L•) and a lipid hydroperoxide (LOOH).[5][10] This step establishes a self-perpetuating chain reaction that can cascade through a membrane or lipid system.[3]

-

Termination: The chain reaction ceases when two radical species react with each other to form a stable, non-radical product.[3][10] This can also be facilitated by antioxidants, such as Vitamin E, which donate a hydrogen atom to quench the radical chain.[5]

The Specific Pathways to this compound Synthesis

The primary products of lipid peroxidation, lipid hydroperoxides (LOOHs), are relatively unstable and serve as the direct precursors to this compound.[5][10] The specific structure of the aldehyde formed is determined by the initial PUFA and the position of the hydroperoxide group.

Formation from Linoleic Acid Hydroperoxides

Linoleic acid is a major source of this compound. The enzymatic or non-enzymatic oxidation of linoleic acid primarily yields two hydroperoxide isomers: 9-hydroperoxyoctadecadienoic acid (9-HPODE) and 13-hydroperoxyoctadecadienoic acid (13-HPODE).[12]

The subsequent breakdown of these hydroperoxides is the critical step. For instance, an enzyme system in cucumber fruits has been shown to cleave 9-HPODE to form cis-3-nonenal, which can then isomerize to the more stable trans-2-nonenal.[13] In non-enzymatic pathways, often catalyzed by transition metal ions like iron, the hydroperoxide decomposes into an alkoxyl radical.[1][5] This radical undergoes C-C bond cleavage (β-scission) to yield various fragmentation products, including this compound.[5][14]

Enzymatic vs. Non-Enzymatic Pathways

The formation of this compound is not a random process and can be directed by specific enzymes or occur spontaneously.

-

Enzymatic Pathways: Enzymes like lipoxygenases (LOX) catalyze the specific insertion of oxygen into PUFAs to create specific hydroperoxide isomers.[9][12] Subsequently, hydroperoxide lyase (HPL) enzymes can cleave these hydroperoxides to generate specific aldehydes.[12] This pathway is particularly relevant in plants, where it contributes to the formation of flavor volatiles.[13]

-

Non-Enzymatic Pathways: In many biological systems, especially under conditions of oxidative stress, the decomposition of lipid hydroperoxides is a non-enzymatic process.[9] This is often catalyzed by transition metal ions (Fe²⁺, Cu⁺) which facilitate the formation of highly reactive alkoxyl radicals from LOOHs.[5][15][16] These radicals then fragment to produce a complex mixture of aldehydes, including this compound and 4-HNE.[1][5]

Experimental Protocols for Studying this compound Formation

Investigating the role of lipid peroxidation in this compound synthesis requires robust methodologies for both inducing the process and accurately quantifying the resulting aldehydes.

Analytical Techniques for this compound Quantification

Due to its reactivity and volatility, direct analysis of this compound can be challenging. Derivatization is a crucial step to enhance stability and improve chromatographic properties.[17]

| Method | Derivatization Agent | Detection | Advantages | Disadvantages |

| GC-MS | O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) | Mass Spectrometry (MS) | High sensitivity and selectivity; provides structural confirmation. Stable oxime derivative improves chromatography.[14][17] | Requires derivatization step; sample volatility is necessary. |

| HPLC | 2,4-Dinitrophenylhydrazine (DNPH) | UV or Diode Array Detector (DAD) | Widely available; suitable for a range of carbonyls; cost-effective.[18][19][20][21] | Lower sensitivity than GC-MS; potential for interferences.[22] |

Protocol 3.1.1: Gas Chromatography-Mass Spectrometry (GC-MS) with PFBHA Derivatization

Causality: This protocol is the gold standard for sensitive and specific quantification. PFBHA reacts with the carbonyl group of this compound to form a stable oxime derivative.[17] This derivative is less volatile, more thermally stable, and contains a pentafluorobenzyl group, which is highly electronegative, making it ideal for sensitive detection by MS, especially with negative chemical ionization.[23]

Methodology:

-

Sample Preparation: Extract lipids from the sample matrix using a suitable solvent system (e.g., Folch method). Evaporate the solvent under nitrogen.

-

Derivatization:

-

Reconstitute the lipid extract in a suitable buffer (e.g., phosphate buffer, pH 7.4).

-

Add an aqueous solution of PFBHA (e.g., 15 mg/mL).[17]

-

Add an internal standard (e.g., deuterated this compound) for accurate quantification.

-

Incubate the reaction mixture (e.g., 60 minutes at 40°C) to allow for complete oxime formation.

-

-

Extraction:

-

Extract the PFBHA-oxime derivatives from the aqueous phase using a non-polar solvent like hexane or isooctane.

-

Vortex and centrifuge to separate the phases.

-

Carefully transfer the organic (upper) layer to a clean vial.

-

-

GC-MS Analysis:

-

Inject an aliquot of the organic extract into the GC-MS system.

-

GC Conditions (Typical): Use a low-polarity capillary column (e.g., DB-1 or DB-5ms).[24] Employ a temperature program that effectively separates the this compound derivative from other components.

-

MS Conditions (Typical): Operate in Selected Ion Monitoring (SIM) mode for maximum sensitivity, monitoring characteristic ions for the this compound-PFBHA derivative (e.g., m/z 181 is a common fragment).[14]

-

-

Quantification: Generate a calibration curve using standards of known this compound concentrations that have undergone the same derivatization and extraction procedure. Calculate the concentration in the unknown sample by comparing its peak area ratio (analyte/internal standard) to the calibration curve.

Protocol 3.1.2: High-Performance Liquid Chromatography (HPLC) with DNPH Derivatization

Causality: This method is widely used for screening carbonyl compounds in various matrices, including air and water.[21] DNPH reacts with aldehydes to form 2,4-dinitrophenylhydrazone derivatives, which are stable and possess a strong chromophore, allowing for sensitive detection by UV absorbance around 360 nm.[18][25]

Methodology:

-

Sample Preparation & Derivatization:

-

Extraction:

-

HPLC-DAD/UV Analysis:

-

Quantification: As with GC-MS, prepare a calibration curve with derivatized this compound standards to quantify the analyte in the sample.

Conclusion and Future Directions

The synthesis of this compound is a direct and inevitable consequence of the lipid peroxidation of common polyunsaturated fatty acids. Both controlled enzymatic reactions and uncontrolled, non-enzymatic oxidative stress can lead to its formation. Understanding these pathways is paramount for researchers in fields as diverse as food stability, atmospheric chemistry, and the pathobiology of aging and neurodegenerative diseases. The methodologies presented here, particularly GC-MS with PFBHA derivatization, provide the necessary tools for accurate and sensitive quantification, enabling researchers to probe the intricate roles of this reactive aldehyde. Future research should continue to explore the precise catalytic mechanisms, the interplay between enzymatic and non-enzymatic pathways in vivo, and the downstream biological consequences of this compound adduction to proteins and other macromolecules.

References

-

Gaspar, A., et al. (2014). Lipid Peroxidation: Production, Metabolism, and Signaling Mechanisms of Malondialdehyde and 4-Hydroxy-2-Nonenal. PubMed Central. [Link]

-

Wikipedia. (n.d.). Lipid peroxidation. Wikipedia. [Link]

-

Mechanism of Lipid Peroxidation. (2018). YouTube. [Link]

-

Lipid Peroxidation. (n.d.). News-Medical.Net. [Link]

-

Kubow, S. (1992). An update on products and mechanisms of lipid peroxidation. PubMed Central. [Link]

-

Kato, Y., et al. (2006). Lipid Peroxidation Generates Body Odor Component trans-2-Nonenal Covalently Bound to Protein in Vivo. Journal of Biological Chemistry. [Link]

-

This compound – Knowledge and References. (n.d.). Taylor & Francis. [Link]

-

Galliard, T., & Phillips, D. R. (1976). The formation of cis-3-nonenal, trans-2-nonenal and hexanal from linoleic acid hydroperoxide isomers by a hydroperoxide cleavage enzyme system in cucumber (Cucumis sativus) fruits. PubMed. [Link]

-

Zhao, Y., et al. (2014). Molecular Mechanism of Metal-independent Decomposition of Lipid Hydroperoxide 13-HPODE by Halogenated Quinoid Carcinogens. PubMed Central. [Link]

-

Schematic overview of some relevant published pathways of the enzymatic breakdown of linoleic acid. (n.d.). ResearchGate. [Link]

-

Gas-Phase Biosensors (Bio-Sniffers) for Measurement of this compound. (2023). MDPI. [Link]

-

Reed, T. T. (2011). 4-Hydroxy-2-Nonenal, a Reactive Product of Lipid Peroxidation, and Neurodegenerative Diseases. PubMed Central. [Link]

-

Spickett, C. M. (2013). The lipid peroxidation product 4-hydroxy-2-nonenal: Advances in chemistry and analysis. Redox Biology. [Link]

-

Ayala, A., et al. (2017). Chemistry and Biochemistry Aspects of the 4-Hydroxy-2,3-trans-nonenal. MDPI. [Link]

-

Development of a Method for the Detection, Quantification, and Validation of 4-Oxo-2-Nonenal in Cooked Meat. (n.d.). NIH. [Link]

-

Wakita, C., et al. (2011). A method for detection of 4-hydroxy-2-nonenal adducts in proteins. SfRBM. [Link]

-

Bolner, A., et al. (2017). Relevance of a new HPLC assay for 4-hydroxy-2-nonenal in human plasma. ajrms. [Link]

-

Characterization of 4-oxo-2-nonenal as a novel product of lipid peroxidation. (2000). ResearchGate. [Link]

-

Electron-impact mass spectra for PFBHA–BSTFA derivatized a HNE and b 2 H 2 -HNE. (n.d.). ResearchGate. [Link]

-

Lipid peroxidation: Production, metabolism, and signaling mechanisms of malondialdehyde and 4-hydroxy-2-nonenal. (n.d.). idUS. [Link]

-

Enzymatic formation of trans-2-nonenal. (n.d.). ResearchGate. [Link]

-

Characterization of 4-Oxo-2-nonenal as a Novel Product of Lipid Peroxidation. (2000). ACS Publications. [Link]

-

Feasibility of detection and quantification of gas-phase carbonyls in indoor environments using PFBHA derivatization. (n.d.). CDC Stacks. [Link]

-

Analysis of 2,4-DNPH Derivatised Aldehydes by HPLC-DAD. (n.d.). SCION Instruments. [Link]

-

Analysis of DNPH-derivatized Aldehydes and Ketones using the Agilent 1220 Infinity LC System. (n.d.). Agilent. [Link]

-

Dusty smells triggered by 2-nonenol compound. (n.d.). UCLA Health. [Link]

-

Peroxidized Linoleic Acid, 13-HPODE, Alters Gene Expression Profile in Intestinal Epithelial Cells. (2021). MDPI. [Link]

-

Aging Odor and Indoor Air Odor: A Comparative Study. (n.d.). ResearchGate. [Link]

-

Headspace Solid-Phase Microextraction/Gas Chromatography–Mass Spectrometry for the Determination of this compound. (2021). NIH. [Link]

-

Eliminating or Preventing Nonenal (a.k.a. Old Person Smell). (2025). Rapamycin Longevity News. [Link]

-

This compound. (n.d.). PubChem. [Link]

-

Method 8315A: Determination of Carbonyl Compounds by High Performance Liquid Chromatography (HPLC). (1996). EPA. [Link]

-

Removal of Trans-2-nonenal Using Hen Egg White Lysosomal-Related Enzymes. (2020). PubMed. [Link]

Sources

- 1. Lipid Peroxidation Generates Body Odor Component trans-2-Nonenal Covalently Bound to Protein in Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. Lipid peroxidation - Wikipedia [en.wikipedia.org]

- 4. m.youtube.com [m.youtube.com]

- 5. Lipid Peroxidation: Production, Metabolism, and Signaling Mechanisms of Malondialdehyde and 4-Hydroxy-2-Nonenal - PMC [pmc.ncbi.nlm.nih.gov]

- 6. uclahealth.org [uclahealth.org]

- 7. accesson.kr [accesson.kr]

- 8. researchgate.net [researchgate.net]

- 9. Chemistry and Biochemistry Aspects of the 4-Hydroxy-2,3-trans-nonenal [mdpi.com]

- 10. news-medical.net [news-medical.net]

- 11. An update on products and mechanisms of lipid peroxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. The formation of cis-3-nonenal, trans-2-nonenal and hexanal from linoleic acid hydroperoxide isomers by a hydroperoxide cleavage enzyme system in cucumber (Cucumis sativus) fruits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Molecular Mechanism of Metal-independent Decomposition of Lipid Hydroperoxide 13-HPODE by Halogenated Quinoid Carcinogens - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. hitachi-hightech.com [hitachi-hightech.com]

- 19. Analysis of 2,4-DNPH Derivatised Aldehydes by HPLC-DAD | SCION Instruments [scioninstruments.com]

- 20. agilent.com [agilent.com]

- 21. epa.gov [epa.gov]

- 22. Development of a Method for the Detection, Quantification, and Validation of 4‐Oxo‐2‐Nonenal in Cooked Meat - PMC [pmc.ncbi.nlm.nih.gov]

- 23. The lipid peroxidation product 4-hydroxy-2-nonenal: Advances in chemistry and analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Headspace Solid-Phase Microextraction/Gas Chromatography–Mass Spectrometry for the Determination of this compound and Its Application to Body Odor Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 25. unitedchem.com [unitedchem.com]

"chemical properties and structure of trans-2-Nonenal"

An In-depth Technical Guide to the Chemical Properties and Structure of trans-2-Nonenal

Abstract

trans-2-Nonenal (T2N) is an α,β-unsaturated aldehyde that emerges as a critical molecule in diverse scientific disciplines, from food science to pathophysiology. Generated endogenously from the lipid peroxidation of polyunsaturated fatty acids, its presence is a key indicator of oxidative stress.[1][] Its distinct, potent odor—often described as grassy, fatty, or cucumber-like—makes it a significant compound in the flavor and fragrance industry and a notorious contributor to the off-flavors in aged products like beer.[3][4][5][6] Beyond its sensory impact, the high reactivity of its conjugated system drives its biological effects, including cytotoxicity, genotoxicity, and the modification of cellular macromolecules, implicating it in aging and various pathologies.[1][7][8] This guide provides a comprehensive technical overview of the structure, chemical properties, synthesis, reactivity, and biological significance of trans-2-Nonenal for researchers, scientists, and professionals in drug development.

Chemical Identity and Molecular Structure

trans-2-Nonenal is a medium-chain fatty aldehyde characterized by a nine-carbon backbone.[3][9][10] Its structure is defined by an aldehyde functional group at the C1 position conjugated with a carbon-carbon double bond between C2 and C3. The "trans" or "(E)" designation specifies the stereochemistry at this double bond, where the main carbon chains are on opposite sides.[9][11] This arrangement creates a reactive electrophilic center, crucial to its chemical behavior.

-

Synonyms : (2E)-2-Nonenal, trans-2-Nonen-1-al, (E)-2-Nonenal[4]

Caption: Formation of trans-2-Nonenal via lipid peroxidation.

Chemical Synthesis

For research and commercial purposes, trans-2-Nonenal is prepared via chemical synthesis. One common and efficient method is the cross-metathesis reaction between 1-octene and acrolein using a suitable catalyst. [13]

Causality: This protocol leverages the efficiency of olefin metathesis to form the C2-C3 double bond. The choice of a Schlenk flask and nitrogen atmosphere is critical to protect the catalyst from deactivation by air and moisture, ensuring a high yield. Purification by column chromatography is a standard and effective method for separating the desired aldehyde product from the catalyst residue and unreacted starting materials.

-

Reaction Setup : To a Schlenk flask under a nitrogen atmosphere, add the metathesis catalyst (e.g., a Grubbs-type catalyst, 2 mol%).

-

Solvent and Reactants : Add dichloromethane as the solvent, followed by 1-octene (1 mmol) and acrolein (1 mmol).

-

Reaction : Stir the mixture at room temperature for 24 hours under nitrogen.

-

Workup : After 24 hours, remove the bulk of the solvent under vacuum.

-

Purification : Pass the remaining mixture through a silica gel column, eluting with a hexane:diethyl ether gradient (e.g., starting with 100% hexane, then moving to 20:80 diethyl ether:hexane) to isolate the trans-2-Nonenal product. [13]6. Verification : Confirm the structure and purity of the isolated product using spectroscopic methods (NMR, MS, IR).

Analytical Detection

Detecting and quantifying trans-2-Nonenal, especially in complex matrices like biological samples or food products, requires sensitive analytical techniques. Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used and effective method. [14]

Self-Validation: This protocol includes an internal standard for quantification and uses mass spectrometry for definitive identification, creating a self-validating system. The choice of a PDMS/DVB fiber is based on its high extraction efficiency for volatile aldehydes like T2N. [14]Temperature and time are optimized to ensure efficient and reproducible extraction from the headspace.

-

Sample Preparation : Place the sample (e.g., beer, tissue homogenate) into a headspace vial. Add NaCl to increase the ionic strength of the aqueous phase, which enhances the volatility of T2N. Add a known amount of an internal standard.

-

Extraction (HS-SPME) : Seal the vial and incubate at a controlled temperature (e.g., 60 °C) for a set time (e.g., 20 minutes). [14]Expose a SPME fiber (e.g., PDMS/DVB coating) to the headspace to adsorb the volatile compounds.

-

Desorption and Analysis (GC-MS) : Retract the fiber and insert it into the heated injector port of a GC-MS system. The adsorbed analytes are thermally desorbed onto the GC column.

-

Separation and Detection : The compounds are separated based on their boiling points and polarity on the GC column and subsequently identified and quantified by the mass spectrometer. [14]

Reactivity and Biological Mechanism of Action

The chemical reactivity of trans-2-Nonenal is dominated by its α,β-unsaturated aldehyde functional group. This system contains two primary electrophilic centers: the carbonyl carbon (C1) and the β-carbon (C3). This dual reactivity allows it to readily form covalent adducts with biological nucleophiles, which is the primary mechanism behind its cytotoxicity. [1] The most significant reaction in a biological context is the Michael (1,4-conjugate) addition, where nucleophilic side chains of amino acids—primarily the ε-amino group of lysine, the sulfhydryl group of cysteine, and the imidazole group of histidine—attack the β-carbon. [1]

Caption: Mechanism of trans-2-Nonenal-induced cellular damage.

This covalent modification alters the structure and function of proteins, leading to:

-

Enzyme Inhibition : Modification of active site residues can lead to the inhibition of critical enzymes. [1]* Disruption of Cellular Functions : Adduct formation can disrupt protein folding, transport, and signaling pathways. [1][15]* Cellular Stress and Apoptosis : An accumulation of modified, non-functional proteins can trigger cellular stress responses and programmed cell death (apoptosis). [7][8]* Genotoxicity : Studies have shown that T2N can induce genotoxic effects, such as the formation of micronuclei in human cells. [7][8] The formation of these adducts is a key event in the pathogenesis of diseases associated with oxidative stress, including atherosclerosis, neurodegenerative diseases, and diabetes. [1][15]

Conclusion

trans-2-Nonenal is a molecule of significant scientific interest, bridging the gap between basic chemistry and complex biological processes. Its well-defined structure, characterized by a reactive α,β-unsaturated aldehyde system, dictates its potent sensory properties and its profound biological and toxicological effects. As a product of lipid peroxidation, it serves as a crucial biomarker for oxidative stress. The propensity of trans-2-Nonenal to form covalent adducts with proteins is central to its mechanism of cytotoxicity and its implication in human health and disease. A thorough understanding of its chemical properties, reactivity, and analytical detection methods is therefore essential for professionals in food science, toxicology, and drug development.

References

-

A synthesis of 4-hydroxy-2-trans-nonenal and 4-(3H) 4-hydroxy-2-trans-nonenal. PubMed. [Link]

-

TRANS-2-NONENAL One Chongqing Chemdad Co. ,Ltd. Chemdad. [Link]

-

Lipid Peroxidation Generates Body Odor Component trans-2-Nonenal Covalently Bound to Protein in Vivo. Journal of Biological Chemistry. [Link]

-

(E)-2-nonenal, 18829-56-6. The Good Scents Company. [Link]

-

The cytotoxic and genotoxic effects of conjugated trans-2-nonenal (T2N), an off-flavor compound in beer and heat processed food arising from lipid oxidation. Semantic Scholar. [Link]

-

The cytotoxic and genotoxic effects of conjugated trans-2-nonenal (T2N), an off-flavor compound in beer and heat processed food arising from lipid oxidation. PubMed. [Link]

-

The Cytotoxic and Genotoxic Effects of Conjugated Trans-2-Nonenal (T2N), an Off-Flavor Compound in Beer and Heat Processed Food Arising from Lipid Oxidation. Polish Journal of Food and Nutrition Sciences. [Link]

-

Optimization of Modern Analytical SPME and SPDE Methods for Determination of Trans-2-nonenal in Barley, Malt and Beer. ResearchGate. [Link]

-

2-Nonenal. NIST WebBook. [Link]

-

Nonoxidative Mechanism for Development of Trans-2-Nonenal in Beer. Journal of the American Society of Brewing Chemists. [Link]

-

Mass spectrometry for detection of 4-hydroxy-trans-2-nonenal (HNE) adducts with peptides and proteins. PubMed. [Link]

-

Development of a Method for the Detection, Quantification, and Validation of 4‐Oxo‐2‐Nonenal in Cooked Meat. National Institutes of Health (NIH). [Link]

-

4-Hydroxy-Trans-2-Nonenal in the Regulation of Anti-Oxidative and Pro-Inflammatory Signaling Pathways. ResearchGate. [Link]

-

trans-2-Nonen-1-al FCC. Bedoukian Research. [Link]

-

This compound. PubChem. [Link]

-

Enzymatic formation of trans-2-nonenal. ResearchGate. [Link]

-

Chemistry and Biochemistry Aspects of the 4-Hydroxy-2,3-trans-nonenal. ResearchGate. [Link]

-

trans-2-Nonenal - Optional[MS (GC)] - Spectrum. SpectraBase. [Link]

-

Chemistry and Biochemistry Aspects of the 4-Hydroxy-2,3-trans-nonenal. MDPI. [Link]

-

Determination of E-2-nonenal by high-performance liquid chromatography with UV detection. ResearchGate. [Link]

-

This compound – Knowledge and References. Taylor & Francis Online. [Link]

-

Showing Compound (E)-2-Nonenal (FDB003312). FooDB. [Link]

-

Experimental and Theoretical Studies of Trans-2-Pentenal Atmospheric Ozonolysis. MDPI. [Link]

-

Removal of Trans-2-nonenal Using Hen Egg White Lysosomal-Related Enzymes. PubMed. [Link]

-

Trans-2-nonenal concentration in the beers after storage at 37 °C for one week. ResearchGate. [Link]

Sources

- 1. Lipid Peroxidation Generates Body Odor Component trans-2-Nonenal Covalently Bound to Protein in Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. TRANS-2-NONENAL | 18829-56-6 [chemicalbook.com]

- 4. TRANS-2-NONENAL One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. [PDF] The cytotoxic and genotoxic effects of conjugated trans-2-nonenal (T2N), an off-flavor compound in beer and heat processed food arising from lipid oxidation. | Semantic Scholar [semanticscholar.org]

- 6. fraterworks.com [fraterworks.com]

- 7. The cytotoxic and genotoxic effects of conjugated trans-2-nonenal (T2N), an off-flavor compound in beer and heat processed food arising from lipid oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pjmonline.org [pjmonline.org]

- 9. This compound | C9H16O | CID 5283335 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Showing Compound (E)-2-Nonenal (FDB003312) - FooDB [foodb.ca]

- 11. trans-2-Nonenal, 97% | Fisher Scientific [fishersci.ca]

- 12. trans-2-Nonenal, 97% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 13. TRANS-2-NONENAL synthesis - chemicalbook [chemicalbook.com]

- 14. researchgate.net [researchgate.net]

- 15. Mass spectrometry for detection of 4-hydroxy-trans-2-nonenal (HNE) adducts with peptides and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to 2-Nonenal as a Biomarker for Cellular Senescence

Abstract

Cellular senescence, a state of irreversible cell cycle arrest, is a fundamental biological process implicated in aging and a spectrum of age-related diseases. The identification of robust and accessible biomarkers for senescence is a critical objective for both basic research and clinical translation, particularly in the development of senotherapeutics. This guide delves into the biochemical underpinnings, analytical methodologies, and practical applications of 2-nonenal, a volatile organic compound (VOC), as an emerging biomarker for cellular senescence. We provide a comprehensive overview for researchers, clinicians, and drug development professionals on the rationale and technical execution of using this compound to monitor senescent cell burden.

Introduction: The Senescent Cell and the Need for Better Biomarkers

Cellular senescence is a critical tumor-suppressive mechanism that halts the proliferation of damaged or stressed cells[1][2]. However, the accumulation of senescent cells with age contributes to tissue dysfunction and chronic inflammation, a phenomenon often referred to as "inflammaging"[3]. This is largely mediated by the Senescence-Associated Secretory Phenotype (SASP), a complex secretome of pro-inflammatory cytokines, chemokines, growth factors, and proteases[1][4][5].

Traditional biomarkers for senescence, such as senescence-associated β-galactosidase (SA-β-Gal) staining and the expression of cell cycle inhibitors like p16INK4a, are invaluable but are often limited to tissue biopsies and in vitro models[6]. There is a pressing need for non-invasive, systemic biomarkers that can reflect the total-body burden of senescent cells[6][7]. Volatile organic compounds (VOCs), which can be detected in breath, sweat, and skin emanations, represent a promising frontier in this endeavor[8][9]. Among these, this compound has garnered significant attention due to its direct biochemical link to the metabolic state of aging cells[10][11][12].

Biochemical Genesis of this compound: A Story of Lipid Peroxidation

The production of this compound is not a random event but a direct consequence of oxidative stress-induced lipid peroxidation, a process heightened in senescent cells.

The Causality: Senescent cells are metabolically active and often exhibit mitochondrial dysfunction, leading to an overproduction of reactive oxygen species (ROS)[13]. These highly reactive molecules attack cellular components, with polyunsaturated fatty acids (PUFAs) in cell membranes being particularly vulnerable[14][15][16].

The Mechanism: The process begins when ROS, such as the hydroxyl radical (HO•), abstract a hydrogen atom from a PUFA (e.g., omega-6 and omega-7 fatty acids)[10][14][16]. This initiates a chain reaction:

-

Initiation: A carbon-centered lipid radical is formed[14][15].

-

Propagation: The lipid radical reacts with molecular oxygen to form a lipid peroxyl radical, which can then abstract a hydrogen from another PUFA, creating a lipid hydroperoxide and propagating the chain reaction[14][15].

-

Decomposition: These unstable lipid hydroperoxides decompose, often facilitated by transition metals, into a variety of reactive aldehydes, including this compound[17][18]. Specifically, this compound is a known degradation product of omega-7 unsaturated fatty acids, such as palmitoleic acid, and omega-6 PUFAs like linoleic acid[12][18][19].

Studies have shown that the levels of omega-7 unsaturated fatty acids and lipid peroxides on the skin surface increase with age, correlating positively with the amount of this compound detected[12]. This biochemical cascade firmly links the pro-oxidative state of senescent cells to the generation of this specific VOC.

Caption: Biochemical pathway of this compound formation in cellular senescence.

Analytical Methodologies for this compound Detection

Quantifying a volatile compound like this compound requires sensitive and specific analytical techniques. The gold standard for this application is Gas Chromatography-Mass Spectrometry (GC-MS), often coupled with a pre-concentration step like Headspace Solid-Phase Microextraction (HS-SPME)[20][21][22].

Sample Collection and Preparation

The non-invasive nature of this compound detection is a key advantage. Samples can be collected from various sources:

-

Skin Surface: The most direct method involves wiping the skin (e.g., back, chest, nape of the neck) with a sterile gauze pad[20][21]. The gauze collects sebum and other skin lipids containing this compound.

-

Cell Culture Headspace: For in vitro studies, the air (headspace) above senescent cell cultures can be sampled to measure this compound emission directly.

-

Breath and Other Fluids: While skin is the primary source, analysis of breath and other biofluids is an area of active research.

Self-Validating Principle: The choice of collection method must be standardized across a study. For instance, skin swabs should always be taken from the same anatomical location, at the same time of day, and after a defined period of no washing to ensure reproducibility.

Detailed Protocol: HS-SPME-GC-MS Analysis of this compound from Skin Swabs

This protocol outlines a field-proven method for the sensitive detection of this compound.

Objective: To extract, identify, and quantify this compound from a gauze pad used to swab human skin.

Materials:

-

Sterile cotton gauze pads.

-

40 mL glass vials with PTFE-lined septa caps.

-

HS-SPME autosampler and appropriate fiber (e.g., StableFlex PDMS/DVB)[20][21].

-

Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).

-

This compound standard for calibration.

Methodology:

-

Sample Collection:

-

Wipe a defined area of the subject's skin (e.g., 10x10 cm on the upper back) with a sterile gauze pad for 30 seconds.

-

Immediately place the gauze into a 40 mL glass vial and seal tightly. Store at -80°C until analysis.

-

Causality Note: Immediate sealing and freezing are critical to prevent the loss of the volatile this compound and inhibit further enzymatic or oxidative reactions.

-

-

Headspace Solid-Phase Microextraction (HS-SPME):

-

Place the sealed vial in the autosampler tray, which is heated (e.g., to 50°C)[20][22].

-

The SPME fiber is automatically inserted into the vial's headspace (not touching the gauze).

-

Allow the fiber to be exposed to the headspace for a defined period (e.g., 45 minutes) to adsorb the volatile compounds[20][22].

-

Causality Note: Heating the vial increases the vapor pressure of this compound, facilitating its transfer from the gauze to the headspace and subsequent adsorption onto the fiber, thereby concentrating the analyte.

-

-

Gas Chromatography (GC) Separation:

-

The SPME fiber is automatically retracted and injected into the hot GC inlet (e.g., 230°C)[21]. The high temperature desorbs the trapped analytes onto the GC column.

-

A non-polar column (e.g., DB-1) is typically used for separation[20][21].

-

The oven temperature is programmed to ramp up, separating compounds based on their boiling points and column interactions. This compound typically elutes within 10 minutes under standard conditions[20][21].

-

-

Mass Spectrometry (MS) Detection and Quantification:

-

As compounds elute from the GC column, they enter the MS ion source and are fragmented by electron impact (EI)[21].

-

The MS operates in Selected Ion Monitoring (SIM) mode for maximum sensitivity[20][21]. Specific fragment ions of this compound (e.g., m/z = 55, 83, 111) are monitored[21].

-

Causality Note: SIM mode is vastly more sensitive than full scan mode because the detector focuses only on the specific mass fragments known to be from this compound, filtering out background noise and increasing the signal-to-noise ratio. The limit of detection can be as low as 22 picograms[20][22].

-

-

Data Analysis:

-

A calibration curve is generated using known concentrations of a this compound standard.

-

The peak area of the target ions in the sample chromatogram is compared to the calibration curve to determine the concentration of this compound.

-

Caption: Experimental workflow for HS-SPME-GC-MS analysis of this compound.

Quantitative Data and Method Comparison

The sensitivity of the analytical method is paramount. HS-SPME-GC-MS offers exceptional performance, though other methods exist.

| Analytical Technique | Typical Limit of Detection (LOD) | Sample Type | Key Advantages | Key Disadvantages |

| HS-SPME-GC-MS | ~22 pg[20][22][23] | Skin Swab, Headspace | High sensitivity, high specificity, non-invasive | Requires specialized equipment |

| Bio-Sniffer (ALDH-based) | ~0.23 ppm (vapor)[24][25] | Air/Vapor | Potential for real-time, continuous monitoring | Lower specificity (reacts with other aldehydes)[24][25] |

| HPLC-UV | Higher than GC-MS | Extracts requiring derivatization | Widely available equipment | Lower sensitivity, may require derivatization |

Applications in Research and Drug Development

The ability to quantify a systemic biomarker of senescence has profound implications:

-

Screening Senotherapeutics: In drug development, this compound can serve as a pharmacodynamic biomarker. A successful senolytic (a drug that clears senescent cells) or senomorphic (a drug that suppresses the SASP) agent should lead to a measurable decrease in systemic this compound levels.

-

Monitoring Age-Related Diseases: Elevated this compound levels are associated with the characteristic body odor of aging and may be linked to skin aging and other age-related conditions[17][26][27]. Monitoring its levels could provide insights into the progression of diseases with a known senescence component.

-

Assessing Lifestyle Interventions: The impact of dietary changes (e.g., antioxidant intake), exercise, or other lifestyle modifications on senescent cell burden could be tracked non-invasively[26].

Challenges and Future Directions

While promising, the use of this compound as a biomarker is not without its challenges.

-